Isopropyl ((s)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate
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Overview
Description
Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes a purine base, an alanine derivative, and a phosphoryl group
Preparation Methods
The synthesis of Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves multiple steps. One common method starts with the reaction of 6-amino-9H-purine with ®-1-(propan-2-yl)oxy)methyl chloride to form an intermediate. This intermediate is then reacted with phenoxyphosphoryl chloride and d-alanine isopropyl ester under controlled conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphoryl group, using reagents like sodium azide or thiolates.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves its interaction with specific molecular targets. The purine base allows it to bind to nucleotide-binding sites on enzymes, inhibiting their activity. The phosphoryl group can participate in phosphorylation reactions, altering the activity of proteins and signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
Tenofovir: Another nucleotide analog with antiviral properties.
Adefovir: Used in the treatment of hepatitis B.
Cidofovir: An antiviral used to treat cytomegalovirus infections.
Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is unique due to its specific combination of a purine base, alanine derivative, and phosphoryl group, which confer distinct biochemical properties and potential therapeutic applications .
Properties
CAS No. |
2053424-82-9 |
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Molecular Formula |
C21H29N6O5P |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33+/m1/s1 |
InChI Key |
LDEKQSIMHVQZJK-CLHSSPKMSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
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